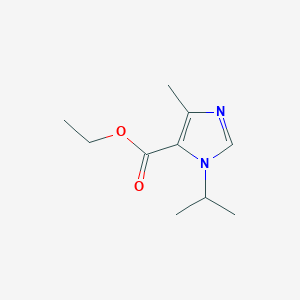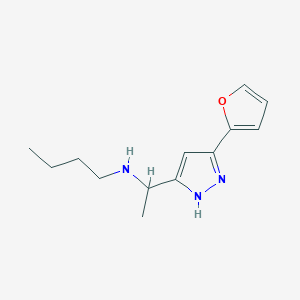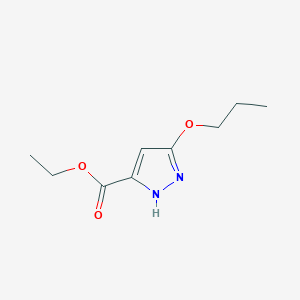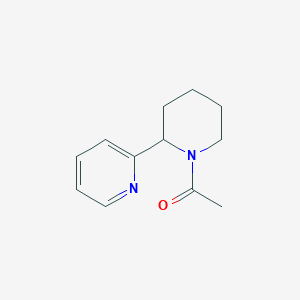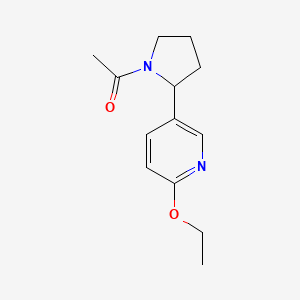
1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid is a heterocyclic compound that belongs to the class of dihydropyrimidinones. These compounds are known for their significant biological activities and have been widely utilized in pharmaceutical applications . The compound’s structure includes a piperidine ring fused with a dihydropyrimidinone moiety, making it a unique and versatile molecule in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: This involves the condensation of an aldehyde, a β-ketoester, and urea under acidic conditions . Various catalysts such as Lewis acids, silica-supported solid acids, and Montmorillonite-KSF have been employed to improve the yield and efficiency of the reaction .
Industrial Production Methods: In industrial settings, the synthesis of dihydropyrimidinones, including 1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid, is often carried out using solvent-free conditions and recyclable catalysts to enhance sustainability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: 1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various functionalized derivatives .
Scientific Research Applications
1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes and receptors involved in disease processes, leading to its therapeutic effects . Molecular docking studies have shown its binding mode with various biological targets, providing insights into its mechanism of action .
Comparison with Similar Compounds
- 1-(6-oxo-1,6-dihydropyrimidin-4-yl)piperidine-4-carboxylic acid
- 2-(1-amino-1-methyl-ethyl)-4-(4-fluorobenzylcarbamoyl)-1-methyl-6-oxo-1,6-dihydropyrimidine-4-carboxamide
Uniqueness: 1-(1,4-Dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)piperidine-4-carboxylic acid stands out due to its unique structural features and versatile biological activities. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound in scientific research and industrial applications .
Properties
Molecular Formula |
C12H17N3O3 |
|---|---|
Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(1,4-dimethyl-6-oxopyrimidin-2-yl)piperidine-4-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-8-7-10(16)14(2)12(13-8)15-5-3-9(4-6-15)11(17)18/h7,9H,3-6H2,1-2H3,(H,17,18) |
InChI Key |
PRYYQOMFJBODKT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N2CCC(CC2)C(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



